molecular formula C16H16N2O8S2 B14610418 Bis(4,5-dimethoxy-2-nitrophenyl)disulfide CAS No. 58249-73-3

Bis(4,5-dimethoxy-2-nitrophenyl)disulfide

Cat. No.: B14610418
CAS No.: 58249-73-3
M. Wt: 428.4 g/mol
InChI Key: VUUKWZIHQUEPHC-UHFFFAOYSA-N
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Description

Bis(4,5-dimethoxy-2-nitrophenyl)disulfide is an organic compound characterized by the presence of two nitrophenyl groups connected by a disulfide bond. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4,5-dimethoxy-2-nitrophenyl)disulfide typically involves the reaction of 4,5-dimethoxy-2-nitrophenol with a disulfide-forming reagent under controlled conditions. One common method involves the use of oxidizing agents to facilitate the formation of the disulfide bond between two nitrophenyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(4,5-dimethoxy-2-nitrophenyl)disulfide undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like thiols or amines can be used to replace the methoxy groups.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Aminophenyl derivatives.

    Substitution: Thiophenyl or aminophenyl derivatives.

Scientific Research Applications

Bis(4,5-dimethoxy-2-nitrophenyl)disulfide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of disulfide bonds.

    Biology: Employed in the study of protein folding and disulfide bond formation in peptides and proteins.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Bis(4,5-dimethoxy-2-nitrophenyl)disulfide involves the formation and cleavage of disulfide bonds. This compound can interact with thiol groups in proteins and peptides, leading to the formation of stable disulfide linkages. These interactions are crucial in the stabilization of protein structures and the regulation of biological activities.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-nitrophenyl)disulfide
  • Bis(2-nitrophenyl)disulfide
  • Bis(4-chlorophenyl)disulfide

Uniqueness

Bis(4,5-dimethoxy-2-nitrophenyl)disulfide is unique due to the presence of methoxy groups, which can influence its reactivity and solubility. The methoxy groups can also participate in additional chemical reactions, providing versatility in synthetic applications.

Properties

CAS No.

58249-73-3

Molecular Formula

C16H16N2O8S2

Molecular Weight

428.4 g/mol

IUPAC Name

1-[(4,5-dimethoxy-2-nitrophenyl)disulfanyl]-4,5-dimethoxy-2-nitrobenzene

InChI

InChI=1S/C16H16N2O8S2/c1-23-11-5-9(17(19)20)15(7-13(11)25-3)27-28-16-8-14(26-4)12(24-2)6-10(16)18(21)22/h5-8H,1-4H3

InChI Key

VUUKWZIHQUEPHC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])SSC2=CC(=C(C=C2[N+](=O)[O-])OC)OC)OC

Origin of Product

United States

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